1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is an organic compound characterized by its complex structure, which includes a brominated benzene ring and a methoxypropan-2-yl ether moiety. The compound has significant molecular weight due to the presence of multiple bromine atoms and a methoxy group, contributing to its unique chemical properties. Its chemical formula is and its CAS number is 1343514-78-2. This compound is typically utilized in various chemical synthesis processes and research applications.
The chemical reactivity of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene primarily involves nucleophilic substitution reactions due to the presence of bromine substituents, which are good leaving groups. The compound can undergo:
These reactions are crucial for synthesizing more complex organic molecules.
While specific biological activity data for 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene is limited, compounds with similar structures often exhibit significant biological properties, including:
Further research would be necessary to establish the specific biological activities of this compound.
The synthesis of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene can be achieved through several methods:
These methods highlight the versatility required in synthetic organic chemistry to achieve complex structures.
1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene finds applications in various fields:
Its complex structure makes it a valuable building block for further chemical modifications and applications.
These studies are essential for evaluating the potential therapeutic uses of this compound.
Several compounds share structural similarities with 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 1-Bromo-4-(2-methoxypropan-2-yl)benzene | 119027-36-0 | C10H13BrO | Contains a methoxy group at a different position on the benzene ring. |
| 1-Bromo-4-(bromomethyl)benzene | 1343111-88-5 | C8H8Br2 | Features a bromomethyl group instead of an ether. |
| 1-Bromo-(2-bromoethyl)-benzene | 1074-15-3 | C8H8Br2 | Similar bromoalkyl substitution but lacks methoxy functionality. |
These comparisons illustrate how variations in substituents can lead to different chemical properties and potential applications, highlighting the uniqueness of 1-Bromo-3-(2-bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene in synthetic chemistry.